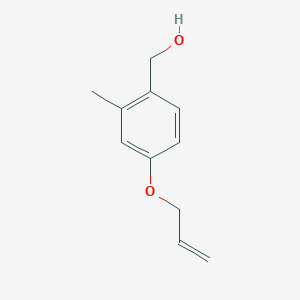

(4-Allyloxy-2-methyl-phenyl)-methanol

Overview

Description

(4-Allyloxy-2-methyl-phenyl)-methanol, also known as 4-allyl-2-methoxyphenol, is an organic compound that has a wide range of applications in the scientific and industrial fields. It is a colorless liquid with a sweet, fruity odor, and is soluble in most organic solvents. This compound has been studied extensively in recent years, and its properties and potential applications have been identified.

Scientific Research Applications

Synthesis of Allylsilanes and Aldehydes :

- Allyl sulfides, including those with a siloxy or hydroxy group, can be transformed into allylsilanes through stereo- and regiocontrolled processes. One method involves generating an allyllithium from a siloxy compound, leading to the formation of (1R*,2R*)-2-methyl-2-(trimethylsilyl)-3-cyclohexene-1-methanol (Marumoto & Kuwajima, 1993).

- Initiators containing "clickable" hetero-functionalities like aldehyde and allyloxy can be used for ring-opening polymerization and atom transfer radical polymerization. This enables the synthesis of α-aldehyde, α′-allyloxy heterobifunctionalized polymers (Sane et al., 2013).

Catalytic Reactions in Organic Synthesis :

- The gas-phase catalytic production of methyl acrylates using methanol with unsaturated alcohols, such as allyl alcohol, demonstrates the influence of C═C unsaturation on reaction selectivity. This research highlights the strong effect of allyloxy intermediates in these reactions (Zugic et al., 2016).

- A clean and cost-competitive method using methanol as a C1 synthon and H2 source for selective N-methylation of amines involves the use of RuCl3.xH2O as a catalyst. This methodology is highlighted in the synthesis of pharmaceutical agents and tandem reactions with nitroarenes (Sarki et al., 2021).

Photolysis and Photochemical Reactions :

- The photochemical nucleophile–olefin combination (photo-NOCAS) reaction illustrates how methanol acts as a nucleophile in the formation of certain products, showcasing the impact of methanol addition to phenyl-substituted butadienes (Arnold, Chan, & Mcmanus, 1996).

- Photolysis of phenyldisic acids in methanol leads to unique product formation from discrete tautomers, indicating the potential for specific reactions under these conditions (Prager & Smith, 1994).

properties

IUPAC Name |

(2-methyl-4-prop-2-enoxyphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-3-6-13-11-5-4-10(8-12)9(2)7-11/h3-5,7,12H,1,6,8H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYHXPXLMGFCCFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCC=C)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Allyloxy-2-methyl-phenyl)-methanol | |

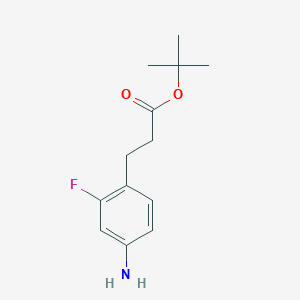

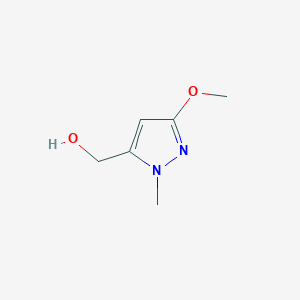

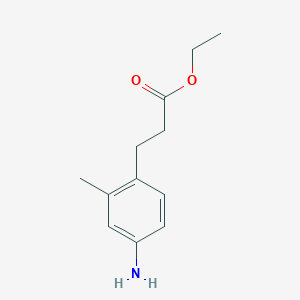

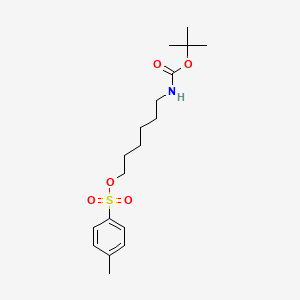

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{2-Benzyl-[2-methoxy-benzenesulfonyl)-amino]-ethyl}-dimethylamine hydrochloride](/img/structure/B3159813.png)

![7-Iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3159835.png)

![2-([2-(4-Fluorophenyl)ethyl]amino)acetonitrile](/img/structure/B3159867.png)

![(3aR,4R,5R,6aS)-4-((S,E)-3-((tert-Butyldimethylsilyl)oxy)-5-phenylpent-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B3159869.png)